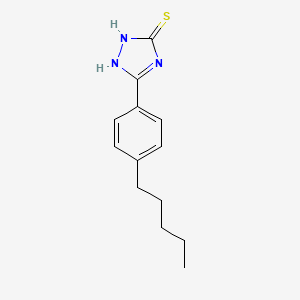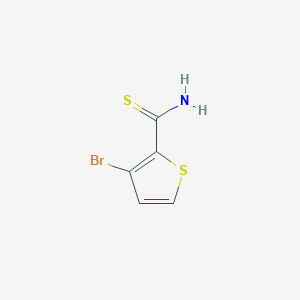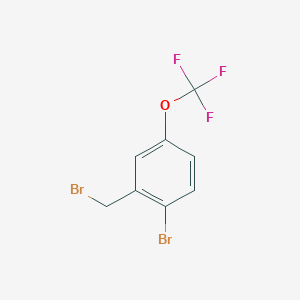
2-Bromo-5-(trifluoromethoxy)benzyl bromide
Overview
Description
2-Bromo-5-(trifluoromethoxy)benzyl bromide is a useful research compound. Its molecular formula is C8H5Br2F3O and its molecular weight is 333.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the synthesis of 1,2-didehydro-naphthalenes via an "aryne" route, utilizing bromo-(trifluoromethoxy)benzene compounds as precursors. Their method involves generating phenyllithium intermediates, which undergo various transformations to yield naphthalene derivatives. This approach demonstrates the potential of bromo-(trifluoromethoxy)benzene compounds in synthesizing complex aromatic structures (Schlosser & Castagnetti, 2001).
Coordination Polymers and Fluorescence Sensing
Hua et al. (2015) reported the synthesis of zinc(II) coordination polymers using a mix of 2-bromo-1,4-benzenedicarboxylic acid and other organic ligands. These polymers exhibit selective adsorption of CO2 over N2 and can function as fluorescence sensors for acetone, showcasing the versatility of bromo-substituted compounds in creating materials with potential environmental and sensing applications (Hua et al., 2015).
Convergent Approach to Dendritic Macromolecules
Hawker and Fréchet (1990) developed a novel convergent growth approach to dendritic macromolecules, using benzylic bromide intermediates for constructing highly branched, complex macromolecules. This method emphasizes the role of bromo-substituted compounds in the precise architectural design of polymers (Hawker & Fréchet, 1990).
Trifluoromethylation Reactions
Kim and Shreeve (2004) explored Cu(I)-mediated nucleophilic trifluoromethylation reactions using (trifluoromethyl)trimethylsilane, highlighting the potential of bromo-substituted compounds in facilitating the introduction of trifluoromethyl groups into various substrates. This work underscores the significance of such compounds in modifying chemical structures for various applications (Kim & Shreeve, 2004).
Synthesis of Antitumor Agents
Yamashita et al. (1989) developed a practical synthesis route for 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, starting from 2'-deoxy-5-iodouridine. This synthesis involves multiple steps, including benzylation and trifluoromethylation, demonstrating the critical role of bromo-substituted compounds in the development of pharmaceuticals (Yamashita et al., 1989).
Mechanism of Action
Target of Action
It is often used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of chemical compounds depending on the specific reaction context.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, leading to changes in the molecular structure of the target compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethoxy)benzyl bromide . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXKZSWLSZTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382569 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-13-9 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


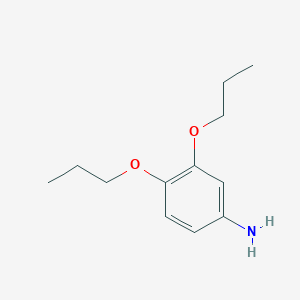

![3-[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B1622261.png)
![1-mercapto-4-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1622262.png)

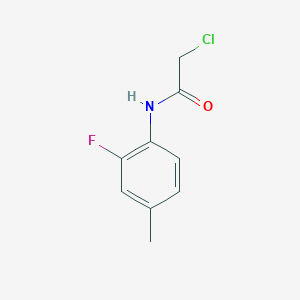
![Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate](/img/structure/B1622266.png)
![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate](/img/structure/B1622269.png)
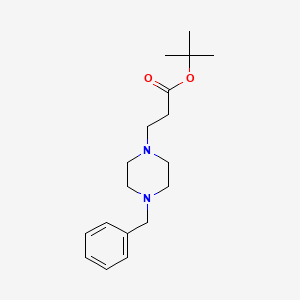
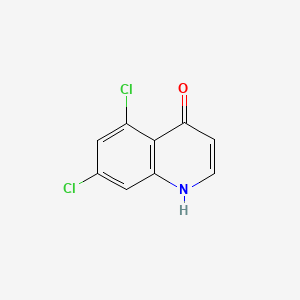
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)
![2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1622277.png)
